Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Overview
Description
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is an organic compound with the molecular formula C12H14N2O3 It is a derivative of butanoic acid and features a phenylhydrazono group attached to the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The reaction typically involves the following steps:
Reaction Setup: Ethyl acetoacetate is dissolved in an appropriate solvent, such as ethanol.
Addition of Phenylhydrazine: Phenylhydrazine is added to the solution, and the mixture is stirred at room temperature.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Isolation of Product: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butanoate derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(phenylhydrazono)butanoate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2-arylhydrazono)butanoates: These compounds have similar structures but different substituents on the phenyl ring.
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds are derived from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide and have applications in anticancer research.
Biological Activity
Ethyl 3-oxo-2-(phenylhydrazono)butanoate, with the molecular formula C₁₂H₁₄N₂O₃, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The synthesis involves several steps:
- Mixing : Ethyl acetoacetate is dissolved in a solvent such as ethanol.
- Heating : Phenylhydrazine is added, and the mixture is heated under reflux to facilitate the reaction.
- Isolation : After cooling, the product is isolated through filtration or extraction and purified via recrystallization.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The phenylhydrazono group can form hydrogen bonds, influencing various biological pathways. This interaction may lead to modulation of enzyme activity and other cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects on biofilm formation by various strains of Staphylococcus aureus and Staphylococcus epidermidis, it was found that certain derivatives could inhibit biofilm formation effectively. For instance, one derivative demonstrated approximately 60% inhibition at a concentration of 100 µM against multiple strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
This compound can be compared with other hydrazono compounds regarding their biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 3-oxo-2-(2-arylhydrazono)butanoates | Similar structure with different aryl substituents | Antimicrobial and anticancer properties |
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole derivatives | Derived from similar reactions | Notable anticancer activity in various studies |
Study on Antimicrobial Activity
A specific investigation into the antimicrobial effects of this compound revealed its potential against Gram-positive bacteria. The study utilized a screening concentration of 100 µM, demonstrating that derivatives could significantly disrupt biofilm formation without affecting planktonic cells at similar concentrations .
Investigation into Anticancer Effects
In another study focusing on its anticancer properties, this compound was shown to induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The results indicated that this compound could serve as a promising lead in drug development for cancer treatment.
Properties
CAS No. |
10475-63-5 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9+,14-13? |
InChI Key |
WGMOYLSNEVXNJG-VAUFRIEFSA-N |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in the synthesis of the pyrazolone derivative described in the research?
A1: this compound serves as a crucial starting material in the synthesis of (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate. The research paper states that this compound is reacted with (S)-benzyl dithiocarbazate to yield the final pyrazolone product []. This suggests that this compound provides the core structure upon which the final molecule is built.
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